molecular formula C26H15Cl4N3O4 B13142254 1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione CAS No. 88600-54-8

1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione

Cat. No.: B13142254
CAS No.: 88600-54-8
M. Wt: 575.2 g/mol
InChI Key: HIQRNTSBIGDOJW-UHFFFAOYSA-N
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Description

1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione is a complex organic compound characterized by its anthracene core substituted with amino and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process includes:

    Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.

    Substitution: The amino-substituted anthracene undergoes nucleophilic substitution with 3,4-dichlorophenol in the presence of a base like potassium carbonate to introduce the dichlorophenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-efficiency separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

    Reduction: The compound can be reduced further to introduce more amino groups or other functional groups.

    Substitution: The dichlorophenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Tin(II) chloride, iron, hydrogen gas with a catalyst.

    Substitution: Potassium carbonate, sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of more amino-substituted derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and dichlorophenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triamino-2,4,6-trinitrobenzene: Known for its energetic properties.

    2,4,6-Triamino-1,3,5-triazine: Used in the production of melamine resins.

    Anthraquinone derivatives: Known for their applications in dyes and pigments.

Uniqueness

1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

88600-54-8

Molecular Formula

C26H15Cl4N3O4

Molecular Weight

575.2 g/mol

IUPAC Name

1,4,5-triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H15Cl4N3O4/c27-13-4-1-10(7-15(13)29)36-18-6-3-12-20(23(18)32)26(35)21-17(31)9-19(24(33)22(21)25(12)34)37-11-2-5-14(28)16(30)8-11/h1-9H,31-33H2

InChI Key

HIQRNTSBIGDOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=C(C=C5)Cl)Cl)N)N)Cl)Cl

Origin of Product

United States

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